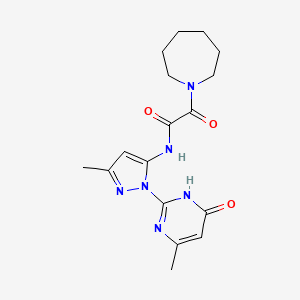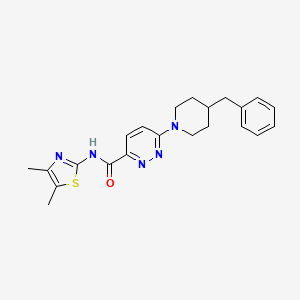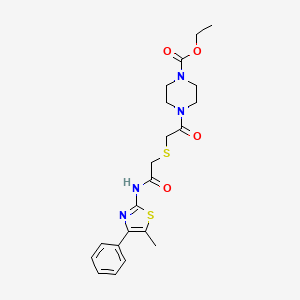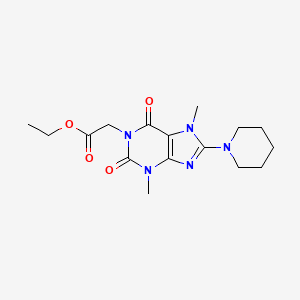![molecular formula C9H10N6O2 B2686047 7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 333755-64-9](/img/structure/B2686047.png)
7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione, also known as allopurinol, is a medication used to treat gout and prevent kidney stones. It has a molecular formula of C9H10N6O2 and an average mass of 234.215 Da . The compound contains a total of 29 bonds, including 19 non-H bonds, 5 multiple bonds, 5 double bonds, and various ring structures .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives, which includes 7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione, has been reported in various studies . These compounds have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .Molecular Structure Analysis
The molecular structure of 7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is characterized by a six-membered heterocyclic ring, analogous to the benzene ring but with three carbons replaced by nitrogens . It also contains 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .Physical And Chemical Properties Analysis
The physical and chemical properties of 7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione include a molecular formula of C9H10N6O2, an average mass of 234.215 Da, and a monoisotopic mass of 234.086517 Da .Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Biological Significance
Triazine derivatives are a class of heterocyclic compounds with a wide spectrum of biological activities. These compounds have been synthesized and evaluated for their antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine nucleus is considered a core moiety for the development of future drugs due to its potent pharmacological activity (Verma, Sinha, & Bansal, 2019).
Synthesis and Reactivity of Diketopyrrolopyrroles
Diketopyrrolopyrroles, closely related to triazine derivatives in their heterocyclic nature, are extensively used dyes with applications in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. Their synthesis, reactivity, and optical properties have been comprehensively reviewed, highlighting their significance in scientific research for real-world applications (Grzybowski & Gryko, 2015).
Antitumor Activities of Triazine Derivatives
1,2,3-Triazines and their benzo- and heterofused derivatives have exhibited a broad spectrum of biological activities, including antitumor properties. These compounds, due to their efficacy and simple synthesis, hold great potential as scaffolds for the development of antitumor drugs (Cascioferro et al., 2017).
Eco-friendly Synthesis of Triazine Derivatives
The eco-friendly synthesis of 1,2,4-triazine derivatives has been highlighted, showing the significance of these compounds in the literature due to their diverse applications and the emphasis on greener synthesis methods (Rani & Kumari, 2020).
Therapeutic Potential of Triazines
Triazines have shown a wide range of therapeutic potentials, leading to the development of commercial drugs containing triazine structures. The review of recent patents indicates ongoing interest in triazines for antimicrobial, anticancer, and other bioactivities, underscoring their importance in drug development (Dubey et al., 2022).
Propiedades
IUPAC Name |
7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2/c1-13-6-5(7(16)14(2)9(13)17)15-4-3-10-12-8(15)11-6/h3H,4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJWOJPOTFOLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC=NNC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-difluoro-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2685964.png)
![N-(2,5-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2685967.png)





![6-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2685976.png)
![N-(2-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2685977.png)


![2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2685985.png)
![N1-(furan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2685986.png)
